molecular formula C21H16ClN3O2S2 B2730258 (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

(E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2730258
M. Wt: 442.0 g/mol
InChI Key: KTHPOJVYDNARRD-SFQUDFHCSA-N
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Description

(E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 442.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The thiazolidin-4-one core is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological activity. The presence of substituents such as the 4-chlorobenzylidene and 1,5-dimethyl groups enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating IC50 values indicative of potent antiproliferative effects. For instance, derivatives with similar structures have shown IC50 values as low as 5 µM in various cancer types .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to interact with DNA and inhibit key enzymes involved in cell cycle regulation and apoptosis. Structural modifications can enhance these interactions .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains:

  • Antibacterial Activity : Studies have reported that thiazolidin-4-one derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 0.5 to 62.5 µg/mL, showcasing their efficacy against resistant strains .
  • Biofilm Formation Inhibition : The compound has also demonstrated the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections. For example, certain derivatives reduced biofilm formation by over 50% at concentrations equal to their MIC .

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .
  • Mechanistic Insights : Molecular docking studies indicate that these compounds may act on key inflammatory pathways by inhibiting specific kinases and transcription factors involved in inflammation .

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to the compound under discussion:

  • Study on Anticancer Properties : A recent study evaluated a series of thiazolidinones against breast cancer cell lines, revealing that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against multidrug-resistant S. aureus, highlighting their potential as alternative treatments in antibiotic resistance scenarios .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)IC50 (µM)
AnticancerMCF-7-5
AntibacterialS. aureus0.5-
Biofilm InhibitionP. aeruginosa125-
Anti-inflammatoryRAW 264.7--

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPOJVYDNARRD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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